(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
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Overview
Description
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various fields of science This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate, followed by further functional group transformations . This method ensures high enantioselectivity and yields the desired product in its enantiopure form.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and purity. For example, engineered microorganisms such as Serratia marcescens have been used to produce similar compounds through fermentation processes . These methods are advantageous due to their scalability and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted phenylpropanoic acids .
Scientific Research Applications
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The compound can act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid
- (2R,3R)-2,3-butanediol
- (2R,3R)-tartaric acid
Uniqueness
What sets (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid apart from similar compounds is its unique combination of an amino group, a hydroxyl group, and a phenyl group on a chiral carbon backbone. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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